6-hydroxy-7-(2-hydroxyethyl)-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one
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Overview
Description
7-(2-HYDROXYETHYL)-8-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes hydroxyethyl and hydroxypropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-HYDROXYETHYL)-8-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a purine derivative with hydroxyethyl and hydroxypropyl amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(2-HYDROXYETHYL)-8-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl and hydroxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The amino groups can participate in substitution reactions, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
7-(2-HYDROXYETHYL)-8-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 7-(2-HYDROXYETHYL)-8-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and hydroxypropyl groups can form hydrogen bonds with these targets, influencing their activity and function. The compound may also participate in redox reactions, altering the oxidative state of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-HYDROXYETHYL-3-HYDROXYPROPYL-AMINO-PURINE: Similar structure but lacks the methyl group.
3-HYDROXYPROPYL-2-HYDROXYETHYL-AMINO-PURINE: Similar structure but with different positioning of the hydroxyethyl and hydroxypropyl groups.
Uniqueness
The unique combination of hydroxyethyl, hydroxypropyl, and methyl groups in 7-(2-HYDROXYETHYL)-8-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE gives it distinct chemical properties and reactivity compared to similar compounds. This makes it particularly valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H17N5O4 |
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Molecular Weight |
283.28 g/mol |
IUPAC Name |
7-(2-hydroxyethyl)-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C11H17N5O4/c1-15-8-7(9(19)14-11(15)20)16(4-6-18)10(13-8)12-3-2-5-17/h17-18H,2-6H2,1H3,(H,12,13)(H,14,19,20) |
InChI Key |
COSVRLCKXCBFHE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CCO |
Origin of Product |
United States |
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